3-(2-Methoxyethyl)-5-isoxazolecarboxylic acid

Description

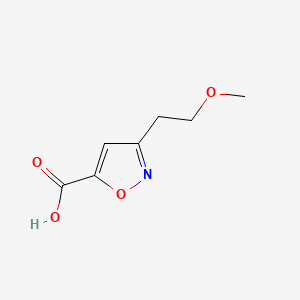

3-(2-Methoxyethyl)-5-isoxazolecarboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a 2-methoxyethyl group at position 3 and a carboxylic acid moiety at position 3. The 2-methoxyethyl group enhances hydrophilicity and flexibility compared to bulkier substituents (e.g., aryl groups), which may influence solubility, pharmacokinetics, and target binding .

Properties

Molecular Formula |

C7H9NO4 |

|---|---|

Molecular Weight |

171.15 g/mol |

IUPAC Name |

3-(2-methoxyethyl)-1,2-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C7H9NO4/c1-11-3-2-5-4-6(7(9)10)12-8-5/h4H,2-3H2,1H3,(H,9,10) |

InChI Key |

BLDNWKKFBXCBEZ-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=NOC(=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxyethylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 3-(2-methoxyethyl)-1,2-oxazole-5-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced oxazole compounds.

Scientific Research Applications

3-(2-methoxyethyl)-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Isoxazolecarboxylic Acid Derivatives

Structural and Functional Differences

5-Methylisoxazole-3-carboxylic Acid (CAS 3405-77-4)

- Structure : Substituted with a methyl group at position 5 and a carboxylic acid at position 3.

- Applications: Key intermediate in pharmaceuticals like leflunomide (an immunosuppressant) and isocarboxazid (an antidepressant) .

- Properties : Molecular weight = 127.1 g/mol; forms planar dimers via O–H⋯O hydrogen bonds and π-π stacking in crystalline states .

- Comparison: The methyl group in this analog reduces steric hindrance, favoring enzyme inhibition (e.g., monoamine oxidase), while the methoxyethyl group in 3-(2-methoxyethyl)-5-isoxazolecarboxylic acid may improve water solubility and membrane permeability .

5-Amino-3-methyl-4-isoxazolecarboxylic Acid

- Structure: Amino group at position 5, methyl at position 3, and carboxylic acid at position 4.

- Applications: Immunomodulatory benzylamides (e.g., M05) derived from this scaffold suppress TNF-α production and T-cell proliferation .

- Comparison: The amino group enhances hydrogen-bonding capacity, critical for receptor interactions. The methoxyethyl group in the target compound could mimic this behavior but with altered electronic effects .

3-(4-Chlorophenyl)-5-isoxazolecarboxylic Acid (CAS 338982-11-9)

- Structure : Chlorophenyl substituent at position 3.

- Properties : Increased lipophilicity due to the aromatic ring, likely enhancing blood-brain barrier penetration.

- Comparison : The chlorophenyl group may confer higher toxicity compared to the methoxyethyl group, which balances hydrophilicity and bioavailability .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |

|---|---|---|---|

| This compound* | ~171.1 (calculated) | 2-Methoxyethyl, COOH | Moderate hydrophilicity |

| 5-Methylisoxazole-3-carboxylic acid | 127.1 | Methyl, COOH | Low aqueous solubility |

| 3-(4-Chlorophenyl)-5-isoxazolecarboxylic acid | 223.6 | Chlorophenyl, COOH | Lipophilic |

| 5-Amino-3-methyl-4-isoxazolecarboxylic acid | 142.1 | Amino, Methyl, COOH | Moderate solubility (polar groups) |

*Estimated based on structural analogs.

Biological Activity

3-(2-Methoxyethyl)-5-isoxazolecarboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including immunosuppressive effects, anti-inflammatory properties, and other pharmacological implications based on diverse research findings.

Chemical Structure

The chemical structure of this compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the methoxyethyl group may influence its solubility and interaction with biological targets.

Immunosuppressive Properties

Research indicates that isoxazole derivatives exhibit significant immunosuppressive properties. For instance, studies have shown that compounds with the isoxazole moiety can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) when stimulated by phytohemagglutinin (PHA) . Specifically, this compound has demonstrated a dose-dependent inhibition of PHA-induced PBMC proliferation, suggesting its potential use in autoimmune disorders and transplant rejection scenarios.

Anti-Inflammatory Effects

In vitro studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human blood cell cultures . This effect is critical as TNF-α plays a pivotal role in inflammatory responses, and its inhibition could lead to therapeutic applications in treating inflammatory diseases.

The mechanism through which this compound exerts its effects involves the modulation of signaling pathways associated with apoptosis and inflammation. For example, it has been observed to upregulate caspase expression in Jurkat cells, indicating a pro-apoptotic action that may contribute to its immunosuppressive properties . The expression levels of NF-κB1 and Fas signaling proteins also suggest a complex interaction with cellular death pathways.

Case Studies

- In Vitro Studies : A study involving Jurkat T-cells revealed that treatment with this compound resulted in significant changes in the expression of apoptotic markers such as caspases and NF-κB1, reinforcing its role as a potent immunosuppressive agent .

- Comparative Analysis : In comparison to other known immunosuppressants like nicotinic acid, this compound required a lower dosage to achieve similar effects on plasma volume loss post-burn injury in animal models . This suggests a favorable pharmacological profile for clinical applications.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.